molecular formula C5H9N3O B3199800 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine CAS No. 1017132-61-4

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No.: B3199800
CAS No.: 1017132-61-4
M. Wt: 127.14 g/mol
InChI Key: BOIJSRQQRMVLPC-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine (CAS 1017132-61-4) is a chemical building block featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized for its broad utility in medicinal chemistry and drug discovery . This compound is of significant interest in neuroscience research, particularly in the development of novel ligands for G protein-coupled receptors (GPCRs) . The 1,3,4-oxadiazole ring is a known bioisostere for ester and amide functional groups, which can be utilized to fine-tune the potency and physicochemical properties of lead molecules, such as reducing lipophilicity to improve drug-like characteristics . Research into analogous 5-amino-1,3,4-oxadiazole derivatives has demonstrated their potential as potent and selective agonists for the orphan receptor GPR88, a striatal-enriched GPCR considered a promising target for striatal-associated disorders such as Parkinson's disease, schizophrenia, and addiction . The compound serves as a versatile intermediate for the synthesis of more complex molecules. It is offered exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(6)5-8-7-4(2)9-5/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIJSRQQRMVLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural and Conformational Analysis of 1 5 Methyl 1,3,4 Oxadiazol 2 Yl Ethanamine Derivatives

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined.

For the related compound, 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine, ¹H NMR spectra show characteristic signals corresponding to the aromatic protons of the tolyl group, as well as the methyl and methylene protons. mdpi.comresearchgate.net The aromatic protons typically appear as doublets in the downfield region (δ 7.0-8.0 ppm) due to ortho-coupling. researchgate.net The methyl protons of the tolyl group exhibit a singlet peak around δ 2.39 ppm, while the methylene protons adjacent to the amine group appear as a singlet at approximately δ 4.05 ppm. mdpi.compreprints.org

The ¹³C NMR spectrum provides complementary information, revealing signals for each unique carbon atom in the molecule. The two carbons of the 1,3,4-oxadiazole (B1194373) ring are typically observed at the most downfield positions (δ 160-165 ppm) due to the deshielding effect of the adjacent heteroatoms. preprints.orgresearchgate.net Aromatic carbons resonate in the δ 120-145 ppm range, while the aliphatic methylene and methyl carbons appear at upfield chemical shifts. mdpi.comresearchgate.net

While specific 2D NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine were not found in the surveyed literature, these techniques would be indispensable for complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

Table 1: NMR Spectroscopic Data for 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine

¹H NMR (DMSO-d₆) Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
Aromatic Protons 8.00 d 8.0 2H, Ar-H
Aromatic Protons 7.42 d 8.0 2H, Ar-H
Methylene Protons 4.45 s 2H, -CH₂-NH₂
¹³C NMR (DMSO-d₆) Chemical Shift (δ ppm) Assignment
Oxadiazole Carbon164.32C=N of Oxadiazole
Oxadiazole Carbon161.97C-N of Oxadiazole
Aromatic Carbon142.59Quaternary Ar-C
Aromatic Carbon130.40Ar-C
Aromatic Carbon127.05Ar-C
Aromatic Carbon121.11Quaternary Ar-C
Methylene Carbon50.24-CH₂-NH₂
Methyl Carbon21.59Ar-CH₃
Data sourced from references mdpi.comresearchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine displays several key absorption bands that confirm its structure. mdpi.com The N-H stretching vibrations of the primary amine group are typically observed as two bands in the 3300-3500 cm⁻¹ region. mdpi.com Aromatic C-H stretching appears just above 3000 cm⁻¹. The C=N stretching vibration characteristic of the oxadiazole ring is found around 1625 cm⁻¹, while the C-O-C stretching of the ring is observed near 1025 cm⁻¹. mdpi.comresearchgate.net

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. However, specific Raman spectroscopic data for this compound or its close derivatives were not available in the reviewed literature.

Table 2: FTIR Spectral Data for 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3435, 3375 N-H Stretch Primary Amine
3065 C-H Stretch Aromatic
1625 C=N Stretch Oxadiazole Ring
1520 C=C Stretch Aromatic Ring
1190 C-N Stretch
1025 C-O-C Stretch Oxadiazole Ring
755 N-H Wag Primary Amine

Data sourced from reference mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Validation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

For the related compound 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine, which has a calculated molecular formula of C₁₀H₁₁N₃O, LC-MS analysis using electrospray ionization (ESI) shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 190.066. mdpi.comresearchgate.net This experimental value is in excellent agreement with the calculated exact mass, confirming the molecular formula. mdpi.com

LC-MS is also a crucial tool for assessing the purity of a synthesized compound. The liquid chromatography component separates the target compound from any impurities or starting materials, and the mass spectrometer provides detection. A pure sample will ideally show a single chromatographic peak corresponding to the mass of the desired product.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While the crystal structure of this compound has not been reported, the structure of a similar compound, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, has been determined. nih.gov In this related structure, the oxadiazole ring is essentially planar. The crystal packing is dominated by N—H⋯N hydrogen bonds, which link adjacent molecules into a three-dimensional network. nih.gov Such analysis for the title compound would provide invaluable insight into its solid-state conformation and the specific intermolecular forces at play.

Chiroptical Spectroscopy for Absolute Configuration Assignment

This compound is a chiral molecule due to the stereocenter at the ethylamine carbon. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively.

Experimental determination of the chiroptical properties would allow for the assignment of the absolute configuration (R or S) of a given enantiomer, often by comparison with quantum chemical calculations. However, no studies employing chiroptical spectroscopy for the analysis or absolute configuration assignment of this compound were identified in the scientific literature.

Theoretical and Computational Investigations on 1 5 Methyl 1,3,4 Oxadiazol 2 Yl Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules.

Computational methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are vital for structural confirmation. jetir.org For a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, ¹H-NMR and ¹³C-NMR spectral data were in good agreement with the proposed structure. researchgate.netpreprints.org In the ¹³C NMR spectrum of this related compound, signals corresponding to the oxadiazole ring carbons were observed at 164.32 and 161.98 ppm. researchgate.net The aliphatic carbon attached to the oxadiazole ring appeared at 50.24 ppm. researchgate.net Similarly, for 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine, theoretical calculations can predict the chemical shifts of the methyl, methine, and amine protons and carbons, as well as the vibrational frequencies of key functional groups like the N-H and C=N bonds. Comparing these simulated spectra with experimental data provides strong evidence for the synthesized structure.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. These simulations can explore the potential energy surface of this compound, identifying stable conformations and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, it is possible to study how the compound interacts with different solvents, which is crucial for understanding its solubility and behavior in biological systems.

Ligand-Target Interaction Prediction via Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly valuable in drug discovery for predicting how a potential drug molecule (the ligand) binds to a biological target, such as a protein or enzyme. nih.gov For derivatives of 1,3,4-oxadiazole (B1194373), docking studies have been employed to investigate their binding affinity to various targets. mdpi.com For instance, some 1,3,4-oxadiazole derivatives have shown good binding affinity with the E. coli DNA gyrase receptor. mdpi.com The 1,3,4-oxadiazole nucleus has been observed to interact with amino acid residues like Alanine, Valine, Tyrosine, and Glutamine within the target's binding pocket. mdpi.com Such studies on this compound could reveal its potential biological targets and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These predictive tools are used to evaluate the activity of chemical compounds with the aid of computer models. researchgate.net By analyzing a series of related compounds and their measured activities, QSAR can identify key molecular descriptors that influence the biological effect. For 1,3,4-oxadiazole derivatives, QSAR studies have been performed to correlate physicochemical parameters with antifungal activity. researchgate.net Developing a QSAR model for this compound and its analogs could predict their biological activities, such as antimicrobial or anticancer effects, and help in prioritizing compounds for synthesis and testing.

Computational Prediction of Relevant Physico-Chemical Descriptors for Research Purposes (e.g., Topological Polar Surface Area, Partition Coefficient)

Computational tools can quickly and accurately predict important physicochemical properties that are critical for drug development. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. wikipedia.org A lower TPSA is generally associated with better cell permeability and the ability to cross the blood-brain barrier. wikipedia.org The partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. For the related compound 5-methyl-1,3,4-oxadiazol-2-amine (B1270889), the computed TPSA is 64.9 Ų and the XLogP3-AA is -0.9. nih.gov Predicting these descriptors for this compound can provide valuable insights into its potential as a drug candidate.

Physicochemical Properties of a Related Compound

PropertyValue
Molecular Weight 99.09 g/mol
Topological Polar Surface Area (TPSA) 64.9 Ų
XLogP3-AA (Partition Coefficient) -0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0

Data for 5-methyl-1,3,4-oxadiazol-2-amine nih.gov

Biological Activity and Mechanistic Studies of 1 5 Methyl 1,3,4 Oxadiazol 2 Yl Ethanamine and Analogues

In Vitro Pharmacological Characterization and Target Engagement

The 1,3,4-oxadiazole (B1194373) nucleus is a versatile scaffold that has been incorporated into molecules targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and various components of cellular signaling pathways.

Receptor Binding and Activation/Inhibition Studies (e.g., G-Protein Coupled Receptors)

Derivatives of oxadiazole have been investigated for their ability to interact with various receptors. For instance, a class of S1P1 receptor agonists was developed based on a 1,2,4-oxadiazole (B8745197) scaffold, indicating that this heterocyclic system can be tailored to target specific GPCRs involved in immunological responses. tsijournals.com Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that both electronic and polarization effects, along with specific structural fragments, were key governing features for receptor interaction. tsijournals.com While these studies were on the 1,2,4-oxadiazole isomer, they highlight the potential of the oxadiazole core in designing receptor ligands.

Enzyme Inhibition Kinetics and Selectivity Profiling

The 1,3,4-oxadiazole moiety is a prominent feature in numerous enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases.

Cholinesterase Inhibition: Certain 5-aryl-1,3,4-oxadiazol-2-amine derivatives have been identified as moderate dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.gov Many of these oxadiazole derivatives showed lower IC50 values against AChE than the established drug rivastigmine. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: A series of 1,3,4-oxadiazole derivatives have been designed as novel inhibitors of GSK-3β, an enzyme linked to the hyperphosphorylation of tau protein in Alzheimer's disease. nih.gov One potent compound from this series demonstrated highly selective and potent GSK-3β inhibitory activity. nih.gov

Carbonic Anhydrase Inhibition: The analogue 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide is a selective inhibitor of carbonic anhydrase II (CAII), an enzyme involved in intraocular pressure, making it a target for glaucoma treatment. rrpharmacology.ru

Other Enzymes: The 1,3,4-oxadiazole scaffold has been successfully incorporated into inhibitors of various other enzymes, including α-glucosidase, urease, thymidine (B127349) phosphorylase, and histone deacetylases (HDACs), demonstrating its broad applicability in targeting enzymatic activity. mdpi.comresearchgate.net

Table 1: Enzyme Inhibition by Various 1,3,4-Oxadiazole Analogues
Compound ClassTarget EnzymeKey FindingsIC50 ValuesReference
5-Aryl-1,3,4-oxadiazol-2-aminesAcetylcholinesterase (AChE)Moderate dual inhibition, more efficient against AChE.12.8–99.2 µM nih.gov
Benzimidazole-substituted 1,3,4-oxadiazolesGlycogen Synthase Kinase-3β (GSK-3β)Highly selective and potent inhibition.Not specified nih.gov
4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamideCarbonic Anhydrase II (CAII)Identified as a new selective inhibitor.Not specified rrpharmacology.ru
Thiazole-linked 1,3,4-oxadiazole-2-thiolsα-GlucosidaseEvaluated for inhibitory activity.Not specified researchgate.net

Cellular Pathway Modulation and Signal Transduction Analysis

By targeting key proteins like enzymes and receptors, 1,3,4-oxadiazole derivatives can modulate critical cellular pathways involved in cell proliferation, survival, and death.

Anticancer Activity: Many 1,3,4-oxadiazole derivatives exhibit potent anticancer activity by interfering with cell cycle progression and inducing apoptosis (programmed cell death). nih.govacs.org For example, certain novel derivatives were found to cause cell cycle arrest in the G0/G1 phase and induce apoptosis in human breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma (HT-29) cell lines. nih.gov

Mechanism of Apoptosis: The apoptotic effect of some oxadiazoles (B1248032) involves the mitochondrial pathway. nih.gov Studies have shown that these compounds can lead to the loss of mitochondrial membrane potential, which can trigger the release of factors that initiate cell death. acs.orgnih.gov In studies on lung cancer cell lines, specific 1,3,4-oxadiazole derivatives induced apoptosis at rates between 16% and 22%, with some compounds showing a higher percentage of apoptotic cell death than the standard drug cisplatin. acs.org

EGFR Inhibition: A series of hybrid molecules containing both 1,3,4-oxadiazole and 1,2,4-oxadiazole rings were designed as inhibitors of the epidermal growth factor receptor (EGFR), a key enzyme in cell signaling. rsc.org These compounds showed a robust inhibitory effect against the wild-type EGFR enzyme, leading to cell cycle arrest and demonstrating potent cytotoxicity against several human cancer cell lines. rsc.org

CDK-2 Inhibition: In silico studies have proposed that 1,3,4-oxadiazole derivatives can have a strong binding interaction with the active site of cyclin-dependent kinase 2 (CDK-2), a major component in cell cycle regulation and proliferation. researchgate.net

Structure-Activity Relationship (SAR) Studies on 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine Derivatives

The biological efficacy of oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any associated rings.

Impact of Substituent Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies have provided valuable insights into how different functional groups influence the pharmacological activity of oxadiazole-containing compounds.

Antibacterial Activity: For a series of antibacterial 1,2,4-oxadiazoles, SAR studies revealed that hydrophobic substituents, particularly halogens, were well-tolerated on one of the phenyl rings of the molecule. nih.gov Modifications focusing on a different ring showed that 4-phenol, 4-chloropyrazole, or 5-indole substitutions were generally favored for activity against S. aureus. nih.gov

Antiplasmodial Activity: In a series of 1,2,5-oxadiazoles with antiplasmodial properties, the substitution pattern on a 4-phenyl moiety was shown to be critical. mdpi.com Nitro-substituted compounds were generally more active than their corresponding amino analogues. mdpi.com Furthermore, a 4-(3,4-dialkoxyphenyl) substitution had a strong positive impact on both activity and cytotoxicity. mdpi.com

Anticancer Activity: The cytotoxic effects of 1,3,4-oxadiazole derivatives against cancer cell lines are significantly influenced by the electronic properties of the substituents. The presence of electron-donating groups (such as dimethylamino, hydroxy, methoxy) attached to a phenyl ring on the oxadiazole core was associated with good cytotoxic activity against HepG2 cell lines. Conversely, electron-withdrawing groups (like Cl, Br, NO2) led to a decrease in activity.

Table 2: Summary of Structure-Activity Relationships for Oxadiazole Analogues
Compound SeriesBiological ActivityFavorable Substituents/FeaturesUnfavorable Substituents/FeaturesReference
1,2,4-OxadiazolesAntibacterial (S. aureus)Hydrophobic groups (halogens); 4-phenol, 4-chloropyrazole, 5-indoleNot specified nih.gov
1,2,5-OxadiazolesAntiplasmodial4-(3,4-dialkoxyphenyl); Nitro groupsAmino groups (relative to nitro) mdpi.com
3-(5-Aryl-1,3,4-oxadiazol-2-yl)naphthalen-2-olsAnticancer (Cytotoxicity)Electron-donating groups (-N(CH₃)₂, -OH, -OCH₃)Electron-withdrawing groups (-Cl, -Br, -NO₂)

Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of atoms and functional groups is a critical determinant of biological activity, as it governs the interaction between a molecule and its biological target.

Positional Isomerism: The relative positions of the heteroatoms within the oxadiazole ring itself define the isomer (e.g., 1,3,4- vs. 1,2,4-oxadiazole), which can profoundly impact the molecule's electronic properties, geometry, and biological profile. nih.gov Furthermore, the location of substituents on attached aromatic rings is crucial. For example, in a series of antiplasmodial 1,2,5-oxadiazoles, (4-nitrophenyl) compounds were more active than their 3-substituted analogues. mdpi.com

Stereochemical Effects: While specific studies comparing the stereoisomers of this compound are not readily available, the principles of medicinal chemistry dictate that stereochemistry is often vital for activity. The presence of a chiral center in the ethanamine moiety suggests that the (R) and (S) enantiomers could have significantly different biological activities, binding affinities, and metabolic profiles. Research on other bioactive small molecules frequently demonstrates that only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or contribute to off-target effects.

Mechanistic Investigations of Broad-Spectrum Biological Effects (excluding clinical outcomes)

Antioxidant Mechanisms and Radical Scavenging Assays

The antioxidant potential of the 1,3,4-oxadiazole scaffold is an active area of research. Studies on various derivatives have employed assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging to evaluate their antioxidant capacity. ijpsonline.comias.ac.innih.govresearchgate.net The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov Some studies have focused on 5-methyl-1,3,4-oxadiazole derivatives containing other functional groups, which have shown promising radical scavenging activities. nih.gov However, specific data from radical scavenging assays for this compound could not be located.

Exploratory Research into Anti-inflammatory, Anticancer, or Antiviral Mechanisms in Preclinical Models

The 1,3,4-oxadiazole ring is a common feature in molecules designed for anti-inflammatory, anticancer, and antiviral applications. researchgate.netmdpi.com

Anti-inflammatory Mechanisms: Various 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory effects, with some showing inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov However, preclinical data on the anti-inflammatory mechanisms of this compound is not available in the reviewed literature.

Anticancer Mechanisms: The anticancer potential of 1,3,4-oxadiazoles is a significant area of study, with research exploring mechanisms such as the inhibition of various kinases, interaction with DNA, and induction of apoptosis. nih.govacs.orgnih.govmdpi.com While some 5-methyl-1,3,4-oxadiazole derivatives have been part of these investigations, specific preclinical studies on the anticancer mechanisms of this compound are not documented.

Antiviral Mechanisms: The 1,3,4-oxadiazole scaffold is present in some antiviral agents, and research has explored its potential against various viruses. nih.gov The mechanisms can involve the inhibition of viral enzymes or replication processes. There is, however, a lack of specific preclinical research on the antiviral mechanisms of this compound.

Comparative Biological Activity of Bioisosteric Analogues (e.g., Oxadiazoles vs. Thiadiazoles)

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design. The 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings are considered bioisosteres. nih.govdntb.gov.ua Comparative studies on these analogues have been conducted to evaluate differences in their biological activities. nih.govnih.gov These studies often reveal variations in potency and selectivity for different biological targets. However, a direct comparative study of the biological activity of this compound and its corresponding 1,3,4-thiadiazole analogue is not present in the available literature.

Chemical Transformations and Derivatization Strategies for 1 5 Methyl 1,3,4 Oxadiazol 2 Yl Ethanamine

Functionalization of the Oxadiazole Ring System

The 1,3,4-oxadiazole (B1194373) ring is a five-membered aromatic heterocycle known for its chemical and thermal stability. researchgate.net Direct functionalization of the heterocyclic core, such as electrophilic substitution, is often challenging due to the electron-deficient nature of the ring. Consequently, derivatization strategies frequently focus on modifying substituents attached to the ring rather than the ring itself.

One documented pathway for functionalization involves the biotransformation of the methyl group at the C5 position. For instance, in studies on related compounds like 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, a primary metabolite is formed through the oxidation of the methyl group to a hydroxymethyl group, yielding 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide. rrpharmacology.ru This metabolic pathway highlights the potential for selective oxidation of the C5-methyl group as a synthetic strategy to introduce new functional handles.

While direct C-H functionalization on the oxadiazole ring is not common, synthetic approaches often build the ring with the desired substituents already in place. jchemrev.comorganic-chemistry.org However, advanced catalytic methods are emerging for the functionalization of N-heterocycles, which could potentially be applied to the oxadiazole system. mdpi.com

Below is a table summarizing potential functionalization strategies for the oxadiazole moiety based on reactions reported for analogous structures.

Reaction Type Reagents and Conditions Product Type Notes
Methyl Group Oxidation Biocatalysts (e.g., Cytochrome P450 enzymes) or chemical oxidants.5-(Hydroxymethyl)-1,3,4-oxadiazole derivativeThis reaction introduces a hydroxyl group, which can be further derivatized. rrpharmacology.ru
C-C Coupling Copper(II) oxide nanoparticles, Aryl/Alkenyl halide2-Aryl/Alkenyl-1,3,4-oxadiazoleThis method functionalizes a pre-existing oxadiazole ring, typically at a position with a suitable leaving group, though application to a C-H bond is more advanced. organic-chemistry.org

Modifications and Diversification of the Ethan-1-amine Side Chain

The primary amine on the ethan-1-amine side chain is a versatile functional group that readily undergoes a wide array of chemical reactions. This allows for extensive diversification of the parent molecule. Standard transformations include acylation, alkylation, sulfonylation, and reductive amination to generate a library of derivatives with varied steric and electronic properties.

N-Acylation: The primary amine can be easily acylated by reacting with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a common strategy for creating hybrid molecules. luxembourg-bio.com

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce one or two alkyl groups to the nitrogen atom. For example, reaction with 2-bromobenzyl bromide in the presence of a base like K₂CO₃ can be used to attach a benzyl (B1604629) group to a nitrogen atom. mdpi.com

Schiff Base Formation: Condensation with various aldehydes and ketones yields imines (Schiff bases), which can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to secondary amines.

The table below details common modifications for the ethan-1-amine side chain.

Reaction Type General Reagents Resulting Functional Group Significance
N-Acylation R-COCl, (R-CO)₂O, or R-COOH + Coupling Agent (e.g., TBTU)AmideIntroduces carbonyl functionality; used for linking to other molecules. luxembourg-bio.com
N-Sulfonylation R-SO₂ClSulfonamideCreates stable sulfonamide linkage with potential biological relevance.
N-Alkylation R-X (Alkyl Halide) + BaseSecondary/Tertiary AmineModifies basicity and lipophilicity. mdpi.com
Reductive Amination R-CHO / R₂C=O + Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AmineForms C-N bonds with a wide range of carbonyl compounds.
Schiff Base Formation R-CHO / R₂C=OImineCreates a C=N double bond; reversible reaction.

Synthesis of Heterocyclic Conjugates and Hybrid Molecules

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a widely used approach in drug discovery to develop compounds with potentially enhanced activity or novel mechanisms of action. openmedicinalchemistryjournal.com The 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine scaffold is an excellent building block for creating such hybrid molecules, primarily by leveraging the reactivity of its primary amine.

A prominent example is the conjugation of 1,3,4-oxadiazoles with other heterocyclic systems like 1,2,3-triazoles. nih.gov In a typical synthetic route, the amine functionality can be modified to introduce a terminal alkyne. This is then coupled with an azide-containing heterocycle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, resulting in a stable 1,2,3-triazole linker. nih.gov

Another approach involves forming amide bonds. The amine group can react with a carboxylic acid moiety on another heterocyclic ring, such as a pyrazine (B50134) derivative, to form a stable amide linkage, thereby creating a pyrazine-1,3,4-oxadiazole hybrid. researchgate.net Multicomponent reactions (MCRs) also offer an efficient pathway for generating complex heterocyclic conjugates in a single step. nih.gov

The following table presents examples of heterocyclic conjugates that could be synthesized from the target compound.

Target Hybrid System Linking Chemistry Key Reagents Example Reference
Oxadiazole-Triazole Azide-Alkyne CycloadditionPropargyl bromide (to form alkyne), Heterocyclic azide, CuSO₄·5H₂O, Sodium ascorbate nih.gov
Oxadiazole-Pyrazine Amide Bond FormationPyrazinecarboxylic acid, Coupling agents (e.g., DCC, TBTU) researchgate.net
Oxadiazole-Thiazolidinedione Amide or other linkagesThiazolidinedione derivatives with appropriate functional groups nih.gov
Oxadiazole-N-Pyrrole Furan-Thiol-Amine MCROxidized furan, Thiol source nih.gov

Application of 1 5 Methyl 1,3,4 Oxadiazol 2 Yl Ethanamine As a Molecular Scaffold in Research

Design and Synthesis of Novel Chemical Probes for Biological Systems

The unique structural attributes of the 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine scaffold make it an excellent starting point for the design and synthesis of novel chemical probes. The primary amine group of the ethanamine side chain offers a convenient handle for chemical modification, allowing for the attachment of fluorophores, affinity tags, or other reporter groups. The 1,3,4-oxadiazole (B1194373) ring itself is known for its thermal and chemical stability, which is a desirable feature for probes used in complex biological environments. researchgate.net

Researchers leverage this scaffold to create molecules that can interact with specific biological targets. The synthesis process often involves the reaction of the amine group with various electrophiles to introduce desired functionalities. For instance, coupling the scaffold with fluorescent dyes can yield probes for imaging studies, while linking it to biotin (B1667282) can create tools for affinity-based protein profiling. The 5-methyl group on the oxadiazole ring can also influence the molecule's steric and electronic properties, which can be fine-tuned to optimize binding to a target protein or enzyme. The synthesis of complex heterocyclic structures is enabled by the versatile nature of this core. nbinno.commdpi.com

Scaffold Optimization for Lead Compound Identification in Preclinical Drug Discovery

In the realm of drug discovery, the this compound scaffold serves as a valuable template for the generation of compound libraries and the optimization of lead compounds. The 1,3,4-oxadiazole nucleus is a common feature in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The process of scaffold optimization involves systematically modifying different parts of the core structure to enhance potency, selectivity, and pharmacokinetic properties. For example, the amine group can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore the chemical space around a biological target. The methyl group on the oxadiazole can be replaced with other substituents to modulate the compound's activity.

A notable example of a drug candidate based on the 5-methyl-1,3,4-oxadiazole core is 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, a selective carbonic anhydrase II inhibitor that has reached preclinical trial stages. rrpharmacology.ru This demonstrates the potential of this scaffold in generating clinically relevant molecules. The optimization of such scaffolds is a key strategy in modern medicinal chemistry to develop new therapeutic agents. rrpharmacology.ru

Table 1: Examples of Bioactive Scaffolds Based on the 1,3,4-Oxadiazole Core
Compound ClassCore Structure ModificationObserved Biological ActivityReference
Benzenesulfonamide (B165840) DerivativesSubstitution at the 2-position of the oxadiazole ring with a benzenesulfonamide moiety.Carbonic Anhydrase Inhibition rrpharmacology.ru
Imidazole (B134444) ConjugatesLinkage of the oxadiazole ring to an imidazole scaffold.Anticancer, Antimicrobial mdpi.com
Di-substituted Oxadiazoles (B1248032)Varied aryl substituents at the 2- and 5-positions of the oxadiazole ring.Anticancer, Enzyme Inhibition nih.gov
N-aryl-oxadiazol-2-aminesSubstitution on the exocyclic amine with various aryl groups.Anticancer nih.gov

Exploration in Agrochemical Research as a Core Structural Unit (excluding specific product details)

The this compound scaffold is also a valuable structural unit in the field of agrochemical research. The 1,3,4-oxadiazole heterocycle is present in a number of commercially successful pesticides due to its ability to confer potent biological activity and favorable physicochemical properties. The stability of the oxadiazole ring is an advantage for agrochemicals, which need to be persistent enough to be effective in the field.

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in medicinal chemistry and materials science. nih.govmit.edu For compounds like 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine, AI can accelerate the design-make-test-analyze cycle significantly. nih.gov

Compound Design: ML models, particularly deep learning and graph neural networks, can be trained on vast datasets of known molecules to predict the biological activity and physicochemical properties of novel oxadiazole derivatives. ijsetpub.commdpi.com Interpretable ML algorithms can provide insights into structure-activity relationships (SAR), highlighting which molecular substructures contribute positively or negatively to a desired property, thereby guiding chemists in designing more potent and specific molecules. nih.gov

Synthesis Prediction: Computer-aided synthesis planning (CASP) tools are a major area of AI application. mdpi.com These programs can propose viable synthetic routes to target molecules like this compound. nih.gov There are two primary approaches:

Forward Reaction Prediction: Predicts the product of a given set of reactants and conditions, which is useful for validating proposed synthetic steps. nih.govmdpi.com

Retrosynthesis Prediction: Works backward from the target molecule to identify potential starting materials.

Furthermore, ML models are being developed to predict reaction yields and optimal reaction conditions, which can save considerable time and resources in the laboratory. nih.govprinceton.edu The integration of these AI tools promises to streamline the discovery and development of new oxadiazole-based compounds.

AI/ML Application AreaPotential Impact on this compound ResearchRelevant Techniques
Virtual Screening Rapidly identify derivatives with high potential for specific biological targets.Deep Neural Networks (DNNs), Graph Convolutional Networks (GCNs)
De Novo Design Generate novel oxadiazole structures with desired property profiles.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)
Synthesis Planning Propose efficient and novel synthetic routes, reducing experimental trial-and-error.Retrosynthesis prediction models, Forward synthesis models
Yield Optimization Predict reaction outcomes and suggest optimal conditions for synthesis.Regression-based ML models, Bayesian optimization

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Characterization

The synthesis of this compound, like any multi-step chemical synthesis, can benefit immensely from advanced analytical techniques that offer real-time insights. Process Analytical Technology (PAT) is a key concept here, enabling dynamic understanding and control of chemical processes. nih.govchemrxiv.org

Integrating spectroscopic tools directly into the reaction setup (in-line or on-line) allows for continuous monitoring of reactant consumption, intermediate formation, and product generation. nih.gov This is particularly valuable for optimizing reaction conditions, ensuring safety, and improving yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy can be coupled with advanced data analysis models, including deep learning, to quantify multiple components in a complex reaction mixture in real time. nih.govresearchgate.net This approach represents a significant step forward from traditional offline analysis (e.g., TLC, HPLC) after the reaction is complete. researchgate.net Such data-driven synthesis in continuous flow systems can enhance process understanding and control significantly. chemrxiv.org

Analytical TechniqueApplication in Real-Time MonitoringData Analysis Model
NMR Spectroscopy Monitoring nitration steps, quantifying key components. nih.govIndirect Hard Modeling nih.gov
UV/Vis Spectroscopy Analyzing hydrolysis reactions. nih.govNeural Networks nih.gov
IR Spectroscopy Monitoring hydrogenation steps, quantifying products and intermediates. nih.govPartial Least Squares (PLS) Regression nih.gov
UHPLC Final analysis of product purity and impurity profiling. nih.govPeak Integration nih.gov

Discovery of Novel Biological Targets through Phenotypic Screening and Omics Approaches

While target-based screening has been a conventional approach in drug discovery, phenotypic screening has re-emerged as a powerful strategy for identifying compounds with novel mechanisms of action. acs.orgenamine.net This approach involves testing compounds directly in cellular or whole-organism models to observe a desired phenotypic change (e.g., inhibition of cancer cell growth, killing of bacteria) without a preconceived notion of the molecular target.

For this compound and its derivatives, phenotypic screening could uncover entirely new therapeutic applications. enamine.net Once a "hit" is identified, the challenging task of target deconvolution begins. Here, modern "omics" technologies are crucial:

Chemical Proteomics: This technique can map the interaction landscape of a small molecule within the proteome. acs.org For example, activity-based protein profiling has been used to identify the targets of antibacterial 1,3,4-oxadiazole (B1194373) compounds in MRSA, revealing a polypharmacological mode of action. acs.org

Genomics and Transcriptomics: These approaches can identify genetic or gene expression changes in cells that confer resistance or sensitivity to the compound, providing clues to its target pathway.

Metabolomics: Can reveal changes in metabolic pathways affected by the compound.

The integration of these omics approaches provides a comprehensive, system-wide view of a compound's biological effects, facilitating the discovery of novel targets and mechanisms of action. mdpi.com

Sustainable and Scalable Synthetic Methodologies for Industrial Research Applications

For any promising compound to move from the laboratory to industrial application, the development of sustainable and scalable synthetic methods is paramount. "Green chemistry" principles are increasingly important, aiming to minimize environmental impact while maximizing efficiency. openmedicinalchemistryjournal.comjournalspub.com

Future research on the synthesis of this compound will likely focus on:

Eco-Friendly Solvents and Reagents: Replacing hazardous reagents and solvents with greener alternatives.

Catalytic Processes: Using catalysts to improve reaction efficiency and reduce waste, as opposed to stoichiometric reagents. openmedicinalchemistryjournal.com

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. journalspub.com

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems offers better control over reaction parameters, improved safety, and easier scalability. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of material from the starting materials into the final product.

Developing a gram-scale or larger synthesis that is efficient, safe, and environmentally benign will be a critical step for the industrial application of this compound and its derivatives. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine, and what are their comparative yields?

The compound is typically synthesized via condensation reactions. A common method involves reacting hydrazides with carboxylic acid derivatives in the presence of polyphosphoric acid (PPA), which acts as both a catalyst and dehydrating agent. For example, analogous oxadiazole derivatives have been synthesized using p-toluic hydrazide and glycine under PPA conditions, achieving high yields (~75–85%) . Alternative routes may employ NaBH3CN for reductive amination steps, as seen in the synthesis of related oxadiazole-containing amines, though yields vary depending on substituent reactivity .

Q. Key Considerations :

  • Reagent Choice : PPA is preferred for its dual role in cyclization and dehydration.
  • Yield Optimization : Adjusting stoichiometry and reaction time (e.g., 4–8 hours at 100–120°C) improves efficiency .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C), FT-IR, and mass spectrometry:

  • ¹H-NMR : The methyl group on the oxadiazole ring resonates at δ ~2.5 ppm, while the ethanamine protons appear as a triplet near δ ~3.2–3.5 ppm .
  • ¹³C-NMR : The oxadiazole carbons are observed at ~160–170 ppm, with the methyl carbon at ~12–15 ppm .
  • FT-IR : N-H stretching (3300–3400 cm⁻¹) and C=N/C-O vibrations (1500–1650 cm⁻¹) confirm the oxadiazole core .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₅H₉N₃O, m/z = 139.1) .

Q. What solubility and stability profiles are reported for this compound under experimental conditions?

Limited data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor solubility in water. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3). Storage recommendations include inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the amine group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact the bioactivity of this compound derivatives?

Substituents on the oxadiazole ring or ethanamine chain significantly alter bioactivity:

  • Halogenation : Fluorine or chlorine at the oxadiazole 2-position enhances antimicrobial potency by increasing electrophilicity and membrane penetration .
  • Alkylation : Branched alkyl chains (e.g., isobutyl) improve metabolic stability but may reduce solubility .
  • SAR Insights : Derivatives with aryl substituents exhibit higher anticancer activity (e.g., IC₅₀ = 8–12 μM against HeLa cells) compared to alkyl analogs .

Methodological Note : Computational docking (e.g., AutoDock Vina) predicts interactions with microbial enzymes (e.g., dihydrofolate reductase) or cancer targets (e.g., tubulin) .

Q. What contradictory findings exist regarding the compound’s mechanism of action in antimicrobial studies?

Discrepancies arise in target identification:

  • Proposed Mechanisms : Some studies suggest inhibition of bacterial topoisomerase IV , while others implicate disruption of cell wall biosynthesis via binding to penicillin-binding proteins .
  • Resolution Strategies : Use knockout bacterial strains (e.g., E. coli ΔtopA) or competitive binding assays with radiolabeled substrates to clarify primary targets .

Q. How can researchers design experiments to elucidate the compound’s pharmacokinetic (PK) properties in preclinical models?

Recommended approaches include:

  • In Vitro Assays :
    • Metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms).
    • Plasma protein binding via equilibrium dialysis .
  • In Vivo Studies :
    • Oral bioavailability in rodent models (dose: 10–50 mg/kg; LC-MS/MS quantification).
    • Tissue distribution using ¹⁴C-labeled analogs .

Q. What synthetic challenges arise when scaling up production, and how are they addressed?

Key issues include:

  • Purification : Column chromatography is inefficient for large batches. Alternatives: Recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Byproduct Formation : Oxadiazole ring opening under acidic conditions. Mitigation: Use buffered reaction media (pH 6–7) and low temperatures .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

  • DFT Calculations : Gaussian 09 (B3LYP/6-31G*) models electrophilic substitution at the oxadiazole C-2 position .
  • Machine Learning : Chemprop or RDKit predicts regioselectivity in cross-coupling reactions .

Data Contradiction Analysis

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

Potential factors:

  • Metabolic Differences : In vivo hepatic metabolism may generate inactive/toxic metabolites not observed in vitro.
  • Dosage Regimens : Suboptimal dosing schedules (e.g., single vs. multiple doses) affect efficacy .
    Resolution : Conduct metabolite profiling (LC-HRMS) and adjust dosing intervals based on PK/PD modeling .

Q. What strategies validate the compound’s target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of putative targets (e.g., enzymes) upon compound binding .
  • CRISPR-Cas9 Knockout : Ablate suspected targets and assess resistance phenotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.